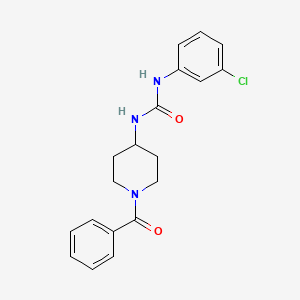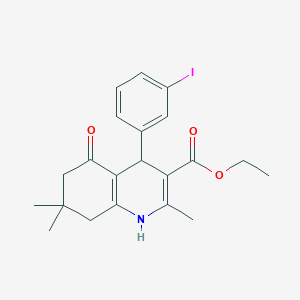
N-(1-benzoyl-4-piperidinyl)-N'-(3-chlorophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-benzoyl-4-piperidinyl)-N'-(3-chlorophenyl)urea, also known as BPU, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BPU belongs to the class of compounds known as piperidine derivatives and has been found to exhibit a wide range of biological activities. In
科学的研究の応用
N-(1-benzoyl-4-piperidinyl)-N'-(3-chlorophenyl)urea has been extensively studied for its potential therapeutic applications, including its anticancer, antipsychotic, and anticonvulsant activities. In cancer research, N-(1-benzoyl-4-piperidinyl)-N'-(3-chlorophenyl)urea has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In antipsychotic research, N-(1-benzoyl-4-piperidinyl)-N'-(3-chlorophenyl)urea has been shown to exhibit antipsychotic effects in animal models of schizophrenia. In anticonvulsant research, N-(1-benzoyl-4-piperidinyl)-N'-(3-chlorophenyl)urea has been found to reduce seizures in animal models of epilepsy.
作用機序
The mechanism of action of N-(1-benzoyl-4-piperidinyl)-N'-(3-chlorophenyl)urea is not fully understood, but it is thought to involve the inhibition of various enzymes and receptors in the body. N-(1-benzoyl-4-piperidinyl)-N'-(3-chlorophenyl)urea has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. N-(1-benzoyl-4-piperidinyl)-N'-(3-chlorophenyl)urea has also been shown to bind to dopamine and serotonin receptors in the brain, which may contribute to its antipsychotic effects.
Biochemical and Physiological Effects:
N-(1-benzoyl-4-piperidinyl)-N'-(3-chlorophenyl)urea has been found to exhibit a wide range of biochemical and physiological effects. In cancer research, N-(1-benzoyl-4-piperidinyl)-N'-(3-chlorophenyl)urea has been shown to induce cell cycle arrest and apoptosis in cancer cells. In antipsychotic research, N-(1-benzoyl-4-piperidinyl)-N'-(3-chlorophenyl)urea has been found to reduce dopamine and serotonin levels in the brain, which may contribute to its antipsychotic effects. In anticonvulsant research, N-(1-benzoyl-4-piperidinyl)-N'-(3-chlorophenyl)urea has been found to enhance the activity of GABA, an inhibitory neurotransmitter in the brain.
実験室実験の利点と制限
N-(1-benzoyl-4-piperidinyl)-N'-(3-chlorophenyl)urea has several advantages for lab experiments, including its high potency and selectivity for its target enzymes and receptors. However, N-(1-benzoyl-4-piperidinyl)-N'-(3-chlorophenyl)urea also has some limitations, including its poor solubility in water and its potential toxicity at high doses.
将来の方向性
There are several future directions for research on N-(1-benzoyl-4-piperidinyl)-N'-(3-chlorophenyl)urea. One area of research is the development of more potent and selective analogs of N-(1-benzoyl-4-piperidinyl)-N'-(3-chlorophenyl)urea for use in cancer and antipsychotic therapy. Another area of research is the identification of the specific enzymes and receptors targeted by N-(1-benzoyl-4-piperidinyl)-N'-(3-chlorophenyl)urea, which may provide insights into its mechanism of action. Additionally, research is needed to investigate the potential toxicity of N-(1-benzoyl-4-piperidinyl)-N'-(3-chlorophenyl)urea and its analogs and to develop strategies to minimize any adverse effects.
合成法
The synthesis of N-(1-benzoyl-4-piperidinyl)-N'-(3-chlorophenyl)urea involves the reaction of 1-benzoyl-4-piperidone with 3-chloroaniline in the presence of urea and a catalytic amount of acetic acid. The resulting product is then purified using column chromatography to obtain N-(1-benzoyl-4-piperidinyl)-N'-(3-chlorophenyl)urea in high yield and purity. This synthesis method has been optimized to produce N-(1-benzoyl-4-piperidinyl)-N'-(3-chlorophenyl)urea on a large scale and has been used in numerous research studies.
特性
IUPAC Name |
1-(1-benzoylpiperidin-4-yl)-3-(3-chlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2/c20-15-7-4-8-17(13-15)22-19(25)21-16-9-11-23(12-10-16)18(24)14-5-2-1-3-6-14/h1-8,13,16H,9-12H2,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJKQFSGKBWNLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)NC2=CC(=CC=C2)Cl)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-[1-(phenylcarbonyl)piperidin-4-yl]urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-bromo-2-chloro-1-[4-(2-methoxy-4-methylphenoxy)butoxy]benzene](/img/structure/B4958746.png)
![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B4958751.png)
![N-{2-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}acetamide](/img/structure/B4958758.png)
![N~1~-(3-chlorophenyl)-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4958761.png)
![1-({5-[(2,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-(3-methoxypropyl)piperidine](/img/structure/B4958768.png)

![methyl 4-{2-[(2-fluorobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4958787.png)
![2-[(4-hydroxy-5-phenylthieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B4958792.png)

![N-{3-[(3-hydroxyphenyl)amino]-2-quinoxalinyl}benzenesulfonamide](/img/structure/B4958801.png)
![7-[(2-oxocyclohexyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4958812.png)

![N-[2-(2-methoxyphenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline](/img/structure/B4958832.png)
![2-(allylthio)-4-[2-(benzyloxy)-5-bromobenzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B4958853.png)